molecular formula C16H8ClFN2O4 B5662632 2-(4-chloro-3-nitrophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one

2-(4-chloro-3-nitrophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B5662632
M. Wt: 346.69 g/mol
InChI Key: CDJFJQBEPIFAOQ-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-nitrophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a compound of interest in the field of heterocyclic chemistry. It's known for its unique molecular structure, which contributes to its distinct physical and chemical properties.

Synthesis Analysis

The synthesis of similar heterocyclic compounds often involves multistep reactions with specific reagents. For example, the synthesis of various heterocyclic scaffolds can be achieved using commercially available multireactive building blocks like 4-Chloro-2-fluoro-5-nitrobenzoic acid, which is used in heterocyclic oriented synthesis (HOS) (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds like 2-(4-chloro-3-nitrophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is typically characterized using techniques like X-ray crystallography. For instance, the crystal and molecular structure of closely related compounds, such as 4-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-phenyl-4H-1,2,4-triazole, has been studied in detail to understand the orientation of different rings and functional groups (Hu et al., 2007).

Chemical Reactions and Properties

The chemical behavior of such compounds involves various reactions, including nucleophilic substitutions and cycloadditions. The reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups in the aromatic rings (Sparke et al., 2010).

properties

IUPAC Name

(4Z)-2-(4-chloro-3-nitrophenyl)-4-[(3-fluorophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClFN2O4/c17-12-5-4-10(8-14(12)20(22)23)15-19-13(16(21)24-15)7-9-2-1-3-11(18)6-9/h1-8H/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJFJQBEPIFAOQ-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.